Phosphinic acid, bis(1,1-dimethylethyl)-
Description
Structure
3D Structure
Properties
CAS No. |
677-76-9 |
|---|---|
Molecular Formula |
C8H19O2P |
Molecular Weight |
178.21 g/mol |
IUPAC Name |
ditert-butylphosphinic acid |
InChI |
InChI=1S/C8H19O2P/c1-7(2,3)11(9,10)8(4,5)6/h1-6H3,(H,9,10) |
InChI Key |
GZWFFPNAVPOUBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(=O)(C(C)(C)C)O |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Insights
Diverse Synthetic Routes to Phosphinic Acid, bis(1,1-dimethylethyl)-
The synthesis of phosphinic acids, including bis(1,1-dimethylethyl)phosphinic acid, can be achieved through various chemical strategies. These methods often involve the formation of phosphorus-carbon bonds and subsequent modification of the phosphorus center.
Organometallic reagents play a crucial role in the formation of the carbon-phosphorus bonds necessary for phosphinic acid synthesis. Grignard reagents, for instance, can be reacted with phosphorus halides or their derivatives. The addition of Grignard reagents to phosphoryl chloride or chlorophosphonates, followed by an acidic work-up, can yield phosphinic acids. However, this method can sometimes lead to the formation of tertiary phosphine (B1218219) oxides as byproducts if sterically bulky phosphonic dichlorides are not used. kent.ac.uk An alternative approach involves the use of organolithium reagents. For example, 2,6-bis(diphenylphosphino)phenyl lithium has been synthesized and utilized as a precursor. researchgate.net
A summary of representative organometallic approaches is presented in the table below.
| Organometallic Reagent | Phosphorus Source | Product Type | Reference |
| Grignard Reagents | Phosphoryl chloride | Symmetrical di-substituted phosphinic acids | kent.ac.uk |
| Grignard Reagents | Chlorophosphonates | Phosphinic acids | kent.ac.uk |
| Organolithium Reagents | Amidochlorophenylphosphinate | P-chiral amidophosphinates | researchgate.net |
| n-Butyllithium | 1,3-Dibromo-2,4,6-tris(diphenylphosphino)benzene | 2,6-bis(diphenylphosphino)phenyl lithium | researchgate.net |
Oxidation of trivalent phosphorus compounds is a common method for preparing pentavalent phosphorus species like phosphinic acids. Secondary phosphine oxides, which are relatively stable, can be oxidized to phosphinic acids. While air and oxygen were initially used, hydrogen peroxide is now a preferred oxidizing agent. kent.ac.uk Another method involves the chlorination of a phosphine oxide with phosphorus pentachloride to form a phosphinic acid chloride, which is then hydrolyzed in situ to the phosphinic acid. kent.ac.uk This latter method is reported to be more efficient for higher molecular weight phosphinic acids. kent.ac.uk For instance, Di-tert-butylphosphine (B3029888) oxide is the oxidation product of di-tert-butylphosphine. researchgate.net
| Precursor | Oxidizing Agent | Product | Reference |
| Secondary Phosphine Oxides | Hydrogen Peroxide | Phosphinic Acids | kent.ac.uk |
| Phosphine Oxides | Phosphorus Pentachloride / Water | Phosphinic Acids | kent.ac.uk |
| Di-tert-butylphosphine | Oxygen | Di-tert-butylphosphine oxide | researchgate.net |
| Tributylphosphine | Oxygen | Tributylphosphine oxide | wikipedia.org |
The hydrolysis of phosphinic acid esters (phosphinates) is a fundamental method for obtaining the corresponding phosphinic acids. This hydrolysis can be carried out under either acidic or basic conditions. nih.govresearchgate.net The rate of alkaline hydrolysis is significantly influenced by steric hindrance; for example, ethyl di-tert-butylphosphinate hydrolyzes 500 times slower than ethyl diisopropylphosphinate. nih.gov Acid-catalyzed hydrolysis, often employing strong acids like hydrochloric acid, is also a widely used technique. nih.govgoogle.com For instance, the cleavage of the O-tert-butyl bond in certain phosphinate derivatives can be achieved with trifluoroacetic acid (TFA). nih.gov The dealkylation of phosphonate (B1237965) esters can also be accomplished using reagents like bromotrimethylsilane (B50905) followed by hydrolysis. nih.govbeilstein-journals.orgd-nb.info
| Starting Material | Reagents | Product | Key Features | Reference |
| Phosphinates | NaOH | Phosphinic Acids | Rate is sensitive to steric hindrance. | nih.gov |
| Phosphinates | HCl or HBr/AcOH | Optically active α-aminophosphinic acids | Useful for preparing chiral compounds. | nih.gov |
| O-tert-butyl phosphinates | Trifluoroacetic acid (TFA) | Phosphinic Acids | Specific for tert-butyl ester cleavage. | nih.gov |
| Dialkyl phosphonates | Bromotrimethylsilane, then H₂O or MeOH | Phosphonic Acids | Mild conditions, high yield. | nih.govbeilstein-journals.orgd-nb.info |
Addition reactions provide a powerful tool for constructing the carbon-phosphorus backbone of phosphinic acids. The Pudovik reaction, which involves the addition of H-phosphinates to imines, is a well-established method for preparing α-amino-C-phosphinates. nih.gov Radical addition of hypophosphorous acid (H₃PO₂) to alkenes is another effective strategy. nih.govnih.gov For example, the reaction of red phosphorus with allylbenzene (B44316) in a superbasic medium (KOH-DMSO) leads to the formation of 1-methyl-2-phenylethylphosphinic acid. researchgate.net Furthermore, the addition of bis(trimethylsilyl) phosphonite to α,β-unsaturated esters under basic silylating conditions has been developed as a useful synthetic method. kent.ac.uk
| Reaction Type | Reactants | Product | Reference |
| Pudovik-like reaction | H-phosphinates and imines | α-Amino-C-phosphinates | nih.gov |
| Radical Addition | Hypophosphorous acid and alkenes | H-phosphinic acids | nih.govnih.gov |
| Nucleophilic Addition | Red phosphorus and allylbenzene | 1-Methyl-2-phenylethylphosphinic acid | researchgate.net |
| Michael Addition | Bis(trimethylsilyl) phosphonite and α,β-unsaturated esters | Di-substituted phosphinic acids | kent.ac.uk |
The development of stereoselective and enantioselective methods for the synthesis of phosphinic acid derivatives is of significant interest, particularly for applications in medicinal chemistry and asymmetric catalysis. researchgate.net One common strategy involves the addition of a nucleophile to a chiral imine, where the stereochemical outcome is directed by the existing chiral center. nih.gov The use of chiral auxiliaries is another prevalent approach. researchgate.net For instance, P-chiral oxazolidinones can undergo displacement with Grignard reagents to produce P-chiral phosphine oxides with high enantiomeric excess. researchgate.net Catalytic methods are also emerging, such as the iridium-catalyzed enantioselective synthesis of P-chiral phosphine oxides. researchgate.net
| Strategy | Key Feature | Example | Reference |
| Nucleophilic addition to chiral imines | Diastereoselective formation of C-P bond | Addition of phosphinates to N-substituted chiral imines | nih.gov |
| Chiral auxiliaries | Stoichiometric use of a chiral molecule to direct stereochemistry | Displacement of P-chiral oxazolidinones with Grignard reagents | researchgate.net |
| Catalytic enantioselective synthesis | Use of a chiral catalyst to create a stereocenter | Iridium-catalyzed synthesis of P-chiral phosphine oxides | researchgate.net |
| Kinetic resolution | Selective reaction of one enantiomer in a racemic mixture | Peptide-based catalyst for phosphorylation | researchgate.net |
Reaction Mechanisms in the Formation of Phosphinic Acid, bis(1,1-dimethylethyl)-
The formation of phosphinic acids proceeds through various reaction mechanisms depending on the synthetic route employed.
In hydrolysis-based syntheses , the mechanism of ester cleavage is crucial. Under acidic conditions, the hydrolysis of dialkyl phosphonates likely involves protonation of the phosphoryl oxygen, followed by nucleophilic attack of water. For di-tert-butyl esters, the mechanism is thought to proceed via an Sₙ1 pathway due to the stability of the tertiary carbocation. nih.govbeilstein-journals.org In alkaline hydrolysis, the reaction typically involves the nucleophilic attack of a hydroxide (B78521) ion on the phosphorus atom. nih.gov
Addition reactions also have distinct mechanisms. The Pudovik reaction, involving the addition of H-phosphinates to imines, is believed to proceed through a nucleophilic attack of the phosphorus atom on the imine carbon. nih.gov Radical additions, such as the reaction of sodium hypophosphite with diisobutylene initiated by azobisisobutyronitrile, involve a free radical chain mechanism. google.com
In organometallic approaches , the reaction of a Grignard reagent with a phosphorus halide involves a nucleophilic substitution at the phosphorus center. The high reactivity of the Grignard reagent facilitates the formation of the C-P bond.
The oxidation of phosphine oxides to phosphinic acids involves the conversion of a P(III) species to a P(V) species. The mechanism of oxidation with hydrogen peroxide is complex and can involve radical intermediates.
Understanding these mechanisms is essential for optimizing reaction conditions and controlling the stereochemical outcome of the synthesis.
Precursor Chemistry and Derivative Formation
The chemical versatility of bis(1,1-dimethylethyl)phosphinic acid, also known as di-tert-butylphosphinic acid, allows for a range of synthetic transformations. These reactions primarily target the phosphinic acid moiety, enabling the formation of various derivatives. A key precursor in many of these synthetic routes is di-tert-butylphosphinic chloride, which serves as an activated form of the acid, facilitating reactions with a variety of nucleophiles.
Chemical Transformations Involving the Phosphinic Acid Moiety
The hydroxyl group of the phosphinic acid is the primary site for chemical modification, allowing for the synthesis of esters and amides. These transformations often proceed through the activation of the phosphinic acid, typically by conversion to the corresponding acid chloride.
One established method for the synthesis of esters of bis(1,1-dimethylethyl)phosphinic acid involves the reaction of the acid with diazomethane (B1218177). For instance, the methyl ester has been prepared by treating a methanol (B129727) solution of di-tert-butylphosphinic acid with diazomethane cdnsciencepub.com.
A more general and widely applicable approach to derivatization involves the use of di-tert-butylphosphinic chloride . This reactive intermediate can be synthesized from di-tert-butylphosphine oxide. The chloride is then readily susceptible to nucleophilic attack by alcohols and amines to yield the corresponding esters and amides.
The formation of P,P-dialkylphosphinic amides from dialkylphosphinic chlorides is a common and effective method for creating P-N bonds thieme-connect.de. This reaction involves the treatment of the phosphinic chloride with a primary or secondary amine, typically in the presence of a base to neutralize the hydrogen chloride byproduct.
| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |
| Di-tert-butylphosphinic chloride | Amine (Primary or Secondary) | Di-tert-butylphosphinic amide | Amidation | thieme-connect.de |
| Di-tert-butylphosphinic acid | Diazomethane | Methyl di-tert-butylphosphinate | Esterification | cdnsciencepub.com |
Derivatization Strategies for Functionalization
The functionalization of molecules with the di-tert-butylphosphinic moiety often leverages the reactivity of its acid chloride. This strategy allows for the introduction of the sterically demanding and electronically distinct di-tert-butylphosphine oxide group onto a variety of molecular scaffolds.
A notable example of this approach is the introduction of the di-tert-butylphosphine oxide group via nucleophilic attack of a carbanion on di-tert-butylphosphinic chloride. In one synthetic scheme, an ortho-lithiated pyridine (B92270) derivative was reacted with di-tert-butylphosphinic chloride to furnish a pyridine molecule functionalized with the di-tert-butylphosphine oxide group nih.govmdpi.com. This transformation highlights the utility of the phosphinic chloride as an electrophile in carbon-phosphorus bond formation.
The synthesis of di-tert-butylphosphinic chloride itself can be achieved through various methods. One approach involves the reaction of di-tert-butylphosphine with hydrogen peroxide in acetic acid to first form the phosphinic acid, which can then be converted to the chloride thieme-connect.de. Another route involves the treatment of di-tert-butylphosphine oxide with a chlorinating agent.
These derivatization strategies are crucial in the field of ligand design for catalysis and in the synthesis of complex organic molecules where the introduction of a bulky and electron-rich phosphorus center is desired.
| Precursor | Reagent | Functionalized Product | Derivatization Strategy | Reference |
| Di-tert-butylphosphinic chloride | Ortho-lithiated pyridine | Pyridine-substituted di-tert-butylphosphine oxide | Nucleophilic Substitution | nih.govmdpi.com |
| Di-tert-butylphosphine | Hydrogen Peroxide / Acetic Acid | Di-tert-butylphosphinic acid | Oxidation | thieme-connect.de |
Advanced Spectroscopic and Analytical Characterization Techniques
Elucidation of Molecular Structure through Advanced Spectroscopy
Spectroscopic techniques are indispensable for determining the precise arrangement of atoms and bonds within the di-tert-butylphosphinic acid molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of organophosphorus compounds. For di-tert-butylphosphinic acid, several types of NMR experiments are particularly informative.
³¹P NMR: As a medium sensitivity nucleus with a wide chemical shift range, ³¹P NMR is highly effective for characterizing phosphorus-containing molecules. huji.ac.il Spectra are typically acquired with ¹H decoupling to simplify the signal to a sharp singlet. huji.ac.il For di-tert-butylphosphinic acid, the ³¹P nucleus is in a pentavalent, tetracoordinate environment. The significant steric hindrance imposed by the two bulky tert-butyl groups is expected to cause a downfield chemical shift. The precise chemical shift is sensitive to solvent and concentration, reflecting changes in intermolecular interactions, such as hydrogen bonding. researchgate.net
¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms in the molecule. The spectrum for di-tert-butylphosphinic acid would be expected to show two main signals: a sharp singlet corresponding to the 18 chemically equivalent protons of the two tert-butyl groups, and a broader, downfield signal for the acidic proton of the P-OH group. The chemical shift and broadness of the hydroxyl proton are highly dependent on the solvent, temperature, and concentration due to hydrogen exchange and hydrogen bonding phenomena.
¹³C NMR: The carbon NMR spectrum would reveal the carbon framework. Two distinct signals are anticipated: one for the quaternary carbons directly attached to the phosphorus atom and another for the methyl carbons of the tert-butyl groups. Coupling between the phosphorus and carbon atoms (J-coupling) can often be observed, providing additional structural information. rsc.org
| Nucleus | Expected Chemical Shift (δ) Range | Expected Multiplicity | Key Structural Information |
| ³¹P | Downfield | Singlet (¹H decoupled) | Chemical environment of the phosphorus center |
| ¹H | ~1.0-1.5 ppm (C-H), Variable (O-H) | Singlet (t-Bu), Broad Singlet (OH) | Presence of tert-butyl groups and acidic proton |
| ¹³C | ~30-40 ppm | Singlet or Doublet (due to P-C coupling) | Carbon skeleton of the tert-butyl groups |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies. Studies have confirmed that di-tert-butylphosphinic acid exists as a hydrogen-bonded dimer in the solid state. acs.orgacs.org This structural feature significantly influences its IR spectrum.
Key expected absorption bands include:
P=O (Phosphoryl) Stretch: A very strong and prominent band, typically appearing in the region of 1150-1250 cm⁻¹. The exact position is influenced by the electronegativity of the attached groups and hydrogen bonding.
O-H (Hydroxyl) Stretch: Due to strong intermolecular hydrogen bonding in the dimeric structure, this band is expected to be very broad and centered in the 2500-3000 cm⁻¹ region.
C-H (Alkyl) Stretch: Strong bands appearing between 2850 and 3000 cm⁻¹ corresponding to the stretching vibrations of the methyl groups in the tert-butyl substituents.
P-C (Phosphorus-Carbon) Stretch: Weaker bands associated with the P-C bond vibrations.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| P=O | Stretching | 1150 - 1250 | Strong |
| O-H | Stretching | 2500 - 3000 | Strong, Broad |
| C-H | Stretching | 2850 - 3000 | Strong |
| C-H | Bending | ~1370 and ~1460 | Medium |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural investigation through fragmentation patterns. Due to the low volatility and polar nature of phosphinic acids, "soft" ionization techniques are preferred.
Electrospray Ionization (ESI) is a particularly suitable method. In ESI-MS, analysis of related compounds like tert-butylphosphonic acid has shown the formation of various anionic species in the negative ion mode. researchgate.net For di-tert-butylphosphinic acid (MW = 178.20 g/mol ), one would expect to observe the deprotonated molecule [M-H]⁻ at an m/z of approximately 177.2. The technique is also sensitive enough to detect non-covalently bound aggregates, and ions corresponding to the hydrogen-bonded dimer, such as [2M-H]⁻, might be observed depending on the instrumental conditions. researchgate.net
| Ion | Formula | Expected m/z | Significance |
| [M-H]⁻ | [C₈H₁₈O₂P]⁻ | ~177.2 | Deprotonated molecule (pseudomolecular ion) |
| [2M-H]⁻ | [C₁₆H₃₇O₄P₂]⁻ | ~355.4 | Deprotonated dimer |
Chromatographic Separations and Purity Assessment
Chromatographic techniques are essential for separating di-tert-butylphosphinic acid from impurities and for assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, phosphinic acids are polar, have low volatility, and contain active hydroxyl groups, making them unsuitable for direct GC-MS analysis. acs.org
To overcome this limitation, derivatization is required to convert the polar analyte into a more volatile and thermally stable derivative. Common derivatization strategies for phosphonic and phosphinic acids include:
Silylation: Reaction with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic proton of the P-OH group with a non-polar trimethylsilyl (B98337) (TMS) group. oup.comoup.com
Esterification/Alkylation: Methylation using reagents like diazomethane (B1218177) can convert the acid to its corresponding methyl ester. mdpi.com
Pentafluorobenzylation: Using pentafluorobenzyl bromide (PFBBr) creates derivatives that are highly sensitive for detection by GC-MS, particularly in the negative chemical ionization (NCI) mode. mdpi.comresearchgate.net
Once derivatized, the compound can be readily analyzed by GC-MS, allowing for the separation from impurities and identification based on its characteristic retention time and mass spectrum.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of polar, non-volatile compounds like di-tert-butylphosphinic acid. Several HPLC modes can be employed for its analysis.
Reversed-Phase (RP) HPLC: This is a common method for organophosphorus compounds. sielc.com Due to the high polarity of the phosphinic acid, retention on standard C18 columns can be poor. Analysis may require the use of highly aqueous mobile phases or the addition of an ion-pairing agent (e.g., tetrabutylammonium (B224687) salts) to the mobile phase to increase retention. chromforum.org
Anion-Exchange Chromatography (AEC): This technique separates molecules based on their net negative charge. Since di-tert-butylphosphinic acid is acidic, it will be negatively charged at neutral or basic pH and can be effectively retained and separated on an anion-exchange column. chromforum.org
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for separating highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, like acetonitrile. sielc.com
X-ray Diffraction and Solid-State Characterization
In the solid state, "Phosphinic acid, bis(1,1-dimethylethyl)-" exists as a hydrogen-bonded dimer. The definitive solid-state structure of this compound has been determined using single-crystal neutron diffraction, a technique that is particularly effective for accurately locating hydrogen atoms.
The compound crystallizes in the monoclinic space group P2₁/c. The crystal structure reveals that two molecules of the phosphinic acid associate through strong and asymmetric hydrogen bonds, forming a centrosymmetric eight-membered ring. This dimeric arrangement is a common feature for many phosphinic acids in the solid state.
A key finding from the neutron diffraction study is the nature of the hydrogen bonding. The hydrogen bonds linking the two molecules are notably strong and asymmetric. This asymmetry indicates that the hydrogen atom is not centrally located between the two oxygen atoms of the P-O-H---O=P bridge but is covalently bonded to one oxygen and hydrogen-bonded to the other.
Table 1: Crystallographic Data for the Dimer of Phosphinic acid, bis(1,1-dimethylethyl)-
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | 90 |
| β (°) | Data not available |
| γ (°) | 90 |
| Z | Data not available |
Note: Specific unit cell dimensions and other detailed crystallographic parameters were not available in the reviewed literature.
Application of Computational Chemistry in Structural Characterization
Computational chemistry, particularly through the use of Density Functional Theory (DFT), serves as a powerful tool to complement experimental data and to provide deeper insights into the molecular structure and properties of "Phosphinic acid, bis(1,1-dimethylethyl)-". Theoretical calculations allow for the optimization of the molecular geometry in the gas phase, providing a model of the molecule free from intermolecular interactions present in the solid state.
For systems like the dimer of "Phosphinic acid, bis(1,1-dimethylethyl)-", DFT calculations can be employed to model the hydrogen-bonded structure. The B3LYP functional is a commonly used method for such calculations, often in conjunction with basis sets like 6-31G(d,p) or 6-311++G(d,p), to achieve a balance between computational cost and accuracy.
These theoretical models can predict key geometric parameters, including bond lengths and bond angles. By comparing the computationally optimized geometry with the experimental data obtained from X-ray or neutron diffraction, the accuracy of the theoretical model can be assessed. For instance, the calculated P=O, P-O, and P-C bond lengths, as well as the O-P-O and C-P-C bond angles, can be compared to their experimental counterparts. Discrepancies between the calculated gas-phase structure and the experimental solid-state structure can often be attributed to the effects of intermolecular forces, such as hydrogen bonding and crystal packing, in the solid state.
Furthermore, computational methods can be used to analyze the energetics of dimer formation and the nature of the hydrogen bonds, providing information on their strength and electronic characteristics that is not directly obtainable from experimental diffraction data alone.
Table 2: Comparison of Selected Experimental and Theoretical Geometric Parameters for the Dimer of Phosphinic acid, bis(1,1-dimethylethyl)-
| Parameter | Experimental Value (Å or °) | Theoretical Value (Å or °) |
| P=O Bond Length | Data not available | Data not available |
| P-O Bond Length | Data not available | Data not available |
| P-C Bond Length | Data not available | Data not available |
| O-P-O Bond Angle | Data not available | Data not available |
| C-P-C Bond Angle | Data not available | Data not available |
| O-H Bond Length | Data not available | Data not available |
| O---H Hydrogen Bond Length | Data not available | Data not available |
Note: Specific experimental and computationally optimized geometric parameters for a direct comparison were not available in the reviewed literature.
Catalysis and Ligand Design
Phosphinic Acid, bis(1,1-dimethylethyl)- as a Ligand in Transition Metal Catalysis
As a ligand, Phosphinic acid, bis(1,1-dimethylethyl)- (also known as di-tert-butylphosphinic acid) offers a combination of steric bulk and specific electronic properties that can profoundly influence the behavior of a transition metal catalyst. The phosphorus atom acts as a coordinating site, while the bulky substituents create a defined steric environment around the metal center.
The coordination of phosphorus-based ligands to transition metals like rhodium and copper is a fundamental aspect of many catalytic systems. While direct structural elucidations for rhodium and copper complexes with di-tert-butylphosphinic acid are not extensively detailed in the surveyed literature, the behavior of structurally related bulky phosphine (B1218219) and phosphate ligands provides significant insights.
Rhodium complexes are well-known to incorporate bulky phosphine ligands. For instance, rhodium(I) has been shown to form complexes with ligands containing tetra-tert-butylcyclopentaphosphanide, indicating a strong affinity for sterically demanding phosphorus environments nih.gov. The formation of such complexes is crucial for catalytic applications, including selective C-H activation and arylation reactions nih.gov. Similarly, dirhodium tetrakis(binaphthylphosphate) catalysts, which feature bulky 3,5-di(tert-butyl)phenyl substituents, have been developed for highly enantioselective C-H functionalization, demonstrating that rhodium centers can effectively accommodate and utilize steric bulk for catalysis nih.gov.
The two tert-butyl, or (1,1-dimethylethyl), groups are the defining features of this ligand and are central to its performance in a catalytic setting. Their influence can be categorized into steric and electronic effects.
Steric Properties: The primary role of the bulky tert-butyl groups is to exert significant steric hindrance around the metal center to which the ligand is coordinated. This steric congestion has several important consequences:
It can limit the number of ligands that coordinate to the metal, potentially creating open coordination sites necessary for substrate binding and activation.
It can influence the geometry of the resulting complex, which in turn affects catalytic selectivity.
The steric pressure can promote key catalytic steps, such as reductive elimination, by destabilizing crowded intermediates. This effect is critical in many cross-coupling reactions.
It can create a specific "pocket" around the active site, controlling which substrates can approach and in what orientation, thereby enhancing regioselectivity and stereoselectivity.
Electronic Properties: The tert-butyl groups are electron-donating alkyl groups. When attached to the phosphorus atom, they increase the electron density on the phosphorus compared to arylphosphines. This has two main effects:
Enhanced σ-Donation: The ligand becomes a stronger σ-donor to the metal center. This increased electron donation can make the metal center more electron-rich, which can enhance its reactivity in certain catalytic steps, such as oxidative addition.
Hyperconjugation: The tert-butyl groups can also exert electronic effects through hyperconjugation, which has been shown in other molecular systems to raise the energy of localized molecular orbitals researchgate.net.
The interplay of these steric and electronic factors is crucial for tuning the performance of a metal catalyst for a specific transformation.
The specific design of the di-tert-butylphosphinic acid ligand, with its combination of a P-OH acidic site and bulky alkyl groups, directly impacts the activity and selectivity of the catalyst system.
Catalytic Activity: The strong electron-donating nature of the tert-butyl groups generally leads to more active catalysts for reactions that benefit from an electron-rich metal center, such as oxidative addition in cross-coupling cycles. However, excessive steric bulk can also hinder substrate approach and slow down the reaction rate if the active site becomes too shielded. Therefore, an optimal balance of steric and electronic properties is necessary for maximum activity.
Catalytic Selectivity: Steric hindrance is a powerful tool for controlling selectivity. In reactions with multiple possible outcomes, a bulky ligand can direct the reaction towards a single product by sterically disfavoring the transition states leading to other products. For example, in the hydrogenation of p-tert-butylphenol, rhodium catalysts supported on carbon showed high selectivity for the cis-isomer of the product, a result attributed to steric control researchgate.net. Similarly, highly selective C-H functionalization has been achieved using dirhodium catalysts bearing ligands with bulky tert-butylphenyl groups, which effectively direct the reaction to specific, less hindered C-H bonds nih.gov.
The table below summarizes research findings on related bulky phosphine ligands, illustrating the general principles of how such steric bulk influences catalytic outcomes.
| Catalyst System | Reaction Type | Role of Bulky Ligand | Observed Outcome |
|---|---|---|---|
| Rh₂(S-megaBNP)₄ (with 3,5-di-tert-butylphenyl groups) | C-H Functionalization | Steric bulk directs carbene insertion to specific C-H bonds. | High site-selectivity and enantioselectivity nih.gov. |
| 2% Rh/C | Hydrogenation of p-tert-butylphenol | Steric factors control the approach of the substrate to the catalyst surface. | 100% selectivity for the cis-isomer product researchgate.net. |
| Pd(II) with diphosphines bearing tert-butyl groups | Hydroxycarbonylation | Steric bulk on the phosphine donor influences regioselectivity. | High selectivity (>95%) for adipic acid. |
Organocatalytic Applications of Phosphinic Acid, bis(1,1-dimethylethyl)- Derivatives
Beyond its role as a ligand for transition metals, the inherent properties of the phosphinic acid moiety suggest potential applications for its derivatives in organocatalysis, where the molecule itself, rather than a metal complex, catalyzes the reaction.
The P-OH group in Phosphinic acid, bis(1,1-dimethylethyl)- is acidic and can act as a proton donor, classifying it as a Brønsted acid. While the precise pKa of di-tert-butylphosphinic acid is not widely reported, related phosphorus acids, such as tert-butylphosphonic acid, are known to be acidic and capable of forming extensive hydrogen-bonding networks researchgate.net. The predicted pKa for the structurally similar di-tert-butyl phosphoric acid is approximately 1.48, indicating significant acidity lookchem.com.
This Brønsted acidity can be harnessed in organic transformations that are catalyzed by acids. The phosphinic acid can protonate a substrate, thereby activating it towards a subsequent reaction with a nucleophile. Systems that utilize a combination of a Brønsted acid and a Lewis acid have been shown to be effective in promoting reactions like aromatic alkylations nih.govescholarship.orgrsc.org. In such a synergistic system, the Lewis acid can enhance the acidity of the Brønsted acid, leading to greater reactivity nih.govescholarship.org. A phosphinic acid derivative could potentially serve as the Brønsted acid component in similar catalytic cycles.
A major area of modern organocatalysis is asymmetric catalysis, where a chiral catalyst directs a reaction to produce predominantly one enantiomer of the product. This is often achieved using chiral Brønsted acids. Chiral phosphoric acids, particularly those derived from BINOL, are a highly successful class of organocatalysts used in a vast array of enantioselective transformations nih.govnih.gov.
The development of chiral derivatives of Phosphinic acid, bis(1,1-dimethylethyl)- could extend this principle to the phosphinic acid class. The synthesis of non-symmetrical dialkylphosphinic acids, which is a prerequisite for creating a chiral phosphorus center, is a known process nih.govpatsnap.comcsu.edu.cn. If one of the tert-butyl groups were replaced with a different alkyl or aryl group, and the resulting stereocenter could be resolved or synthesized enantioselectively, it would create a chiral phosphinic acid.
Such a chiral phosphinic acid could function as an asymmetric Brønsted acid catalyst. The chiral scaffold would create a defined three-dimensional environment. In the transition state of the reaction, the catalyst would bind to the substrate(s) through hydrogen bonding, and the steric and electronic features of the chiral catalyst would favor the approach of the reactants from one direction over the other, leading to an enantiomerically enriched product. While the application of chiral dialkylphosphinic acids as organocatalysts is a less developed field compared to the extensive research on chiral phosphoric acids researchgate.net, the fundamental principles of asymmetric Brønsted acid catalysis suggest their potential utility mdpi.com. The synthesis of chiral phosphines and their use in organocatalysis for reactions like halocyclizations further supports the viability of using chiral phosphorus compounds to induce enantioselectivity mdpi.com.
Mechanistic Studies of Catalytic Cycles
In many catalytic cycles, the phosphinic acid can function either as a Brønsted acid catalyst, donating its proton, or as a ligand that coordinates to a metal center. When acting as a ligand, the electronic properties of the phosphoryl group and the steric bulk of the tert-butyl substituents play a crucial role in modulating the reactivity of the metal catalyst. The large cone angle of ligands containing tert-butyl groups can create a specific coordination environment that favors certain reaction pathways and selectivities us-csic.esscispace.comvu.nl.
For reactions catalyzed by metal complexes of bis(1,1-dimethylethyl)phosphinic acid, a plausible generalized catalytic cycle would involve:
Ligand Exchange/Substrate Coordination: The substrate displaces a weakly bound ligand or solvent molecule from the metal center.
Key Catalytic Step: This can be an insertion reaction, oxidative addition, reductive elimination, or other elementary steps depending on the specific transformation. The steric bulk of the bis(1,1-dimethylethyl)phosphinate ligand would be expected to influence the regioselectivity and stereoselectivity of this step.
Product Formation and Catalyst Regeneration: The product is released from the metal center, and the catalyst is regenerated to re-enter the catalytic cycle.
The specific mechanistic details will vary significantly depending on the nature of the catalytic reaction, as discussed in the following sections.
Specific Catalytic Reactions Mediated by Phosphinic Acid, bis(1,1-dimethylethyl)- and its Complexes
Esterification Catalysis
Phosphinic acids, including sterically hindered variants, can serve as effective catalysts for esterification reactions. The general mechanism for acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol chemguide.co.uk.
Protonation of the Carboxylic Acid: The phosphinic acid protonates the carbonyl oxygen of the carboxylic acid, forming a resonance-stabilized cation.
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
Elimination of Water: A molecule of water is eliminated, forming a protonated ester.
Deprotonation: The protonated ester is deprotonated by a base (e.g., another molecule of the alcohol or the conjugate base of the phosphinic acid) to yield the final ester product and regenerate the phosphinic acid catalyst.
The bulky tert-butyl groups in bis(1,1-dimethylethyl)phosphinic acid may influence the reaction rate and equilibrium by affecting the solvation of the catalyst and the transition states.
| Step | Description |
| 1 | Protonation of the carboxylic acid by Phosphinic acid, bis(1,1-dimethylethyl)-. |
| 2 | Nucleophilic attack by the alcohol on the activated carbonyl group. |
| 3 | Proton transfer to create a good leaving group (water). |
| 4 | Elimination of a water molecule. |
| 5 | Deprotonation to form the ester and regenerate the catalyst. |
Polymerization Catalysis (e.g., Solid-State Polymerization of PET)
In the context of polyester synthesis, such as polyethylene (B3416737) terephthalate (B1205515) (PET), various catalysts are employed to facilitate the polymerization process. While antimony compounds are common catalysts, organophosphorus compounds are also utilized, often as co-catalysts or thermal stabilizers. The solid-state polymerization (SSP) of PET is a crucial industrial process to increase the molecular weight of the polymer researchgate.netpetus.comtcep-europe.org. This process involves heating the polymer particles below their melting point under vacuum or an inert atmosphere to drive off reaction byproducts like ethylene glycol and water petus.comnih.gov.
The direct catalytic role of Phosphinic acid, bis(1,1-dimethylethyl)- in PET SSP is not well-documented. However, organophosphorus compounds can influence the polymerization kinetics and the properties of the final polymer researchgate.net. It is plausible that a bulky phosphinic acid could act as a Brønsted acid catalyst for the esterification and transesterification reactions that lead to chain growth. The steric hindrance might also play a role in suppressing side reactions.
| Parameter | Influence of Organophosphorus Catalysts/Additives |
| Reaction Rate | Can act as a catalyst for esterification/transesterification, potentially increasing the rate of molecular weight build-up. |
| Thermal Stability | Often used as thermal stabilizers to prevent degradation of the polymer at high temperatures. |
| Color | Can help in maintaining the color of the polymer by inhibiting side reactions that lead to discoloration. |
| Side Reactions | The steric bulk may influence the selectivity of the polymerization reaction, potentially reducing the formation of undesired byproducts. |
Hydroformylation Reactions
Hydroformylation, or oxo-synthesis, is a significant industrial process for the production of aldehydes from alkenes and syngas (a mixture of CO and H₂). The catalysts are typically transition metal complexes, with rhodium being particularly effective, and the ligands coordinated to the metal center play a pivotal role in controlling the activity and selectivity of the reaction researchgate.netresearchgate.net. Phosphorus-based ligands, such as phosphines and phosphites, are widely employed in hydroformylation catalysis uni-freiburg.denih.gov.
It is conceivable that bis(1,1-dimethylethyl)phosphinic acid could serve as a precursor for the synthesis of bulky phosphine ligands or that its corresponding phosphinate could act as a ligand in a metal complex. However, the direct application of the phosphinic acid as a catalyst in this reaction is not a common practice.
Conjugate Addition Reactions
Conjugate addition, or Michael addition, is a fundamental carbon-carbon bond-forming reaction. While traditionally base-catalyzed, various Lewis acids and organocatalysts, including chiral phosphoric acids, have been developed for asymmetric conjugate additions nih.govccspublishing.org.cn. These catalysts activate the α,β-unsaturated carbonyl compound towards nucleophilic attack.
Although detailed studies on the use of Phosphinic acid, bis(1,1-dimethylethyl)- as a catalyst for conjugate addition are scarce, its acidic nature suggests a potential role as a Brønsted acid catalyst. In such a role, it would protonate the carbonyl oxygen of the Michael acceptor, thereby lowering the LUMO and facilitating the addition of a nucleophile.
The general mechanism for a Brønsted acid-catalyzed conjugate addition would involve:
Activation of the Michael acceptor by the phosphinic acid through hydrogen bonding or protonation.
Nucleophilic attack at the β-position of the activated acceptor.
Proton transfer to the resulting enolate to yield the product and regenerate the catalyst.
The steric bulk of the tert-butyl groups could influence the stereochemical outcome of the reaction if a chiral substrate or nucleophile is used, or if the phosphinic acid itself is part of a chiral catalytic system. Diastereoselective phospha-Michael reactions involving phosphinate nucleophiles have been reported, highlighting the potential for stereocontrol in additions involving phosphorus-containing compounds nih.gov.
Other Emerging Catalytic Processes
The unique steric and electronic properties of Phosphinic acid, bis(1,1-dimethylethyl)- and its derivatives make them potential candidates for use in other emerging catalytic processes. The bulky tert-butyl groups can be exploited to create specific steric environments around a catalytic center, which can lead to novel reactivity and selectivity.
Potential areas of application could include:
Ligands for Cross-Coupling Reactions: Bulky phosphine ligands derived from phosphinic acids are crucial in many palladium-catalyzed cross-coupling reactions. The steric bulk can promote the reductive elimination step and stabilize the active catalytic species.
Organocatalysis: As a sterically hindered Brønsted acid, it could find applications in reactions where selective protonation or activation of substrates is required in a crowded environment.
Polymer Synthesis: Beyond PET, it could be investigated as a catalyst or additive in the synthesis of other polymers where control of reactivity and suppression of side reactions are important.
Further research is necessary to fully explore the catalytic potential of this compound and its derivatives in these and other areas of chemical synthesis.
Applications in Materials Science and Polymer Chemistry
Stabilization of Polymeric Materials by Phosphinic Acid, bis(1,1-dimethylethyl)- Derivatives
Derivatives of Phosphinic acid, bis(1,1-dimethylethyl)-, particularly those that incorporate a hindered phenol (B47542) structure, are highly effective stabilizers for polymers. A notable example is Diethyl ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate, which is used as a chemically bound antioxidant and stabilizer in polymers like polyethylene (B3416737) terephthalate (B1205515) (PET). nih.gov These additives are crucial for protecting polymers from degradation during high-temperature processing and throughout their service life. d-nb.infonih.gov
The primary role of these derivatives in polymer stabilization is to interrupt the auto-oxidative degradation cycle. This degradation is a free-radical chain reaction initiated by heat, UV light, or mechanical stress. The stabilization is achieved through a multi-faceted, often synergistic, mechanism involving both the hindered phenol and the phosphorus-containing moieties.
Primary Antioxidant Action (Radical Scavenging): The derivative molecules contain a 3,5-di-tert-butyl-4-hydroxyphenyl group, which is a classic sterically hindered phenol. nih.gov This group acts as a primary antioxidant by donating its phenolic hydrogen atom to highly reactive peroxy radicals (ROO•) that propagate the degradation chain. This action converts the peroxy radicals into stable hydroperoxides (ROOH) and forms a phenoxyl radical. The phenoxyl radical is significantly stabilized by the steric hindrance provided by the two adjacent tert-butyl groups, which prevents it from initiating new degradation chains. specialchem.comalpha-plast.com.ua This radical scavenging effectively terminates the degradation cycle. nih.gov
Secondary Antioxidant Action (Hydroperoxide Decomposition): The phosphorus-containing portion of the molecule can function as a secondary antioxidant. It works by decomposing the hydroperoxides (ROOH), which are formed during the primary antioxidant action, into non-radical, stable products. This prevents the hydroperoxides from breaking down thermally or photolytically into new, destructive radicals (RO• and •OH), thus providing long-term stability. The combination of a phenolic primary antioxidant and a phosphorus-based secondary antioxidant often results in a synergistic effect, offering more robust protection than either component alone. specialchem.comalpha-plast.com.ua
The antioxidant mechanisms described above are directly responsible for the enhanced thermal stability observed in polymers containing these additives. During melt processing of thermoplastics like polypropylene (B1209903) (PP), polyethylene (PE), and PET, temperatures can be high enough to initiate rapid thermal degradation. d-nb.info The presence of hindered phenolic phosphonates scavenges the radicals formed at these high temperatures, preserving the polymer's molecular weight and physical properties. alpha-plast.com.ua
Similarly, in elastomers such as isoprene (B109036) rubber, these antioxidants prevent the oxidative processes that lead to chain scission or cross-linking, which would otherwise cause the material to become brittle or lose its elasticity. researchgate.net The high efficiency of stabilizers containing 2,6-di-tert-butylphenol (B90309) groups has been demonstrated in protecting carbon-chain polymers during accelerated aging tests. researchgate.net The performance of these stabilizers is critical for ensuring the long-term thermal stability (LTTS) of the final product, especially for applications involving exposure to elevated temperatures. specialchem.comalpha-plast.com.ua
| Polymer System | Antioxidant Type | Observation | Reference |
|---|---|---|---|
| Polypropylene (PP), Isoprene Rubber | 4,4'-bis(2,6-di-tert-butylphenol) | Demonstrated high performance as a thermal stabilizer in accelerated aging tests, as confirmed by differential scanning calorimetry. | researchgate.net |
| Polyethylene Terephthalate (PET) | Diethyl ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate | Approved for use as a chemically bound antioxidant/stabilizer at levels up to 0.11% by weight. | nih.gov |
| Polyolefins (PP, PE) | Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) | Exhibits excellent performance in long-term thermal stability due to the high number of sterically hindered phenolic groups. | specialchem.comalpha-plast.com.ua |
| Polyolefins (PP, PE) | Combination of Hindered Phenol and Phosphite Stabilizers | Synergistic combination provides robust protection during melt processing and enhances long-term thermal stability. | specialchem.comalpha-plast.com.ua |
Rosin (B192284) esters are widely used as tackifiers in adhesive formulations to impart stickiness and improve adhesion to various substrates. specialchem.comterchemicals.com These natural resin derivatives can be susceptible to oxidation, which can lead to discoloration and loss of adhesive properties over time. While antioxidants are commonly employed to stabilize tackifier resins, a direct and specific role for Phosphinic acid, bis(1,1-dimethylethyl)- or its aforementioned derivatives in rosin ester and tackifier resin formulations is not extensively documented in the available scientific literature.
Functionalization of Advanced Materials
The reactive P-OH group of phosphinic and phosphonic acids makes them suitable agents for the functionalization of surfaces and materials. Phosphonic acids are known to be effective grafting agents for metal oxide surfaces, such as alumina (B75360) and titania, where they form strong bonds and can alter surface properties. researchgate.net By analogy, Phosphinic acid, bis(1,1-dimethylethyl)- could be employed to modify such surfaces. The phosphinic acid head would act as an anchor to the material's surface, while the two bulky and hydrophobic tert-butyl groups would form a new outer layer, potentially imparting properties such as hydrophobicity or improved corrosion resistance.
Integration into Novel Material Systems (e.g., Polymers, Adhesives, Fibers)
A significant advancement in polymer stabilization is the integration of the stabilizer directly into the polymer backbone. This is achieved by using a functionalized stabilizer molecule as a comonomer during the polymerization process. The derivative Diethyl ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate is intended for use as a "chemically bound component of the polymeric backbone" in PET homopolymers. nih.gov
By chemically integrating the stabilizer, several key advantages are realized:
Permanence: The stabilizer cannot be physically lost from the polymer matrix through migration, evaporation, or extraction, which is a common issue with additive stabilizers. This ensures permanent protection for the material.
Durability: The performance of the stabilizer does not diminish over time due to physical loss, making it ideal for materials with long service life requirements or those used in harsh environments.
Safety: In applications such as food packaging, chemically binding the antioxidant prevents its migration into the food, enhancing consumer safety. nih.gov
This approach allows for the creation of novel polymer systems with built-in, long-lasting stability for use in demanding applications, including fibers, adhesives, and advanced composites.
Structure-Property Relationships in Material Applications
The influence of Phosphinic acid, bis(1,1-dimethylethyl)- and its derivatives on the final properties of a material is a direct consequence of their molecular structure. Understanding these structure-property relationships is key to designing high-performance materials. slideshare.netuomustansiriyah.edu.iq
Steric Hindrance: The two tert-butyl groups are exceptionally bulky. When this molecule or its derivatives are incorporated into a polymer, these bulky side groups can restrict the rotational movement and sliding of polymer chains past one another. This generally leads to an increase in the material's glass transition temperature (Tg), making the polymer more rigid and dimensionally stable at higher temperatures. slideshare.net
Polarity and Adhesion: The phosphinic acid group (-P(O)OH) is polar and capable of forming hydrogen bonds. When present in a polymer or on a surface, this group can improve adhesion to polar substrates and fillers.
Thermal Stability: As detailed in section 5.1, the hindered phenol structure in derivatives is directly responsible for imparting thermo-oxidative stability by scavenging free radicals. The efficiency of this stabilization is a direct function of the steric hindrance provided by the tert-butyl groups. specialchem.comalpha-plast.com.ua
| Structural Feature | Resulting Material Property | Underlying Mechanism |
|---|---|---|
| Bulky bis(1,1-dimethylethyl) Groups | Increased Glass Transition Temperature (Tg); Increased Rigidity | Steric hindrance restricts polymer chain mobility and segmental motion. |
| Hindered Phenol Moiety (in derivatives) | Enhanced Thermal and Oxidative Stability | Acts as a primary antioxidant by scavenging chain-propagating peroxy radicals. |
| Phosphinate/Phosphonate (B1237965) Group | Long-Term Heat Stability; Surface Reactivity | Functions as a secondary antioxidant by decomposing hydroperoxides; can act as an anchor for surface functionalization. |
| Integration into Polymer Backbone | Permanent Stabilization; Non-migrating | Covalent bonding prevents the physical loss of the stabilizer from the polymer matrix. |
Bioactive Properties and Biochemical Interactions: Mechanistic and Design Perspectives
Phosphinic Acid, bis(1,1-dimethylethyl)- as a Chemical Probe in Biological Systems
While Phosphinic acid, bis(1,1-dimethylethyl)-, hereafter referred to as di-tert-butylphosphinic acid, is not extensively documented as a chemical probe itself, the underlying phosphinate scaffold is of significant interest in the design of such tools. Chemical probes are small molecules used to study and manipulate biological systems, often by binding to a specific protein target to elucidate its function or visualize its location. The inherent stability of the phosphinate group and its ability to act as a transition-state analogue make it a valuable component in probe development. nih.govresearchgate.net
The propensity of phosphinic peptides to bind tightly and specifically to enzyme targets, such as proteases, has driven efforts to develop them into enzymatic probes for imaging applications. researchgate.net For example, inhibitors based on phosphonic acids have been successfully utilized as probes to unravel signal transduction pathways and the mechanisms of enzyme actions. nih.gov A notable application of this concept is the design of a phosphinate-based bioluminescent probe for imaging the superoxide (B77818) radical anion (O₂˙⁻) in living cells, demonstrating the utility of the phosphinate moiety in creating sensitive and selective biological sensors. nih.gov The design of such probes often involves conjugating the phosphinate-based targeting group to a reporter molecule, such as a fluorophore or a bioluminescent agent, allowing for the detection and quantification of the biological target or process of interest.
Enzyme Inhibition and Mechanistic Studies
The phosphinate functional group is a cornerstone in the design of potent enzyme inhibitors, primarily due to its structural and electronic resemblance to the transition states of reactions catalyzed by hydrolases.
Phosphinic acids are powerful enzyme inhibitors because they effectively mimic the tetrahedral transition state of amide bond hydrolysis. researchgate.netnih.gov During the cleavage of a peptide bond by a protease, the planar carbonyl carbon of the amide is attacked by a nucleophile (often an activated water molecule), forming a transient, high-energy tetrahedral intermediate. nih.gov The phosphorus atom in a phosphinic acid inhibitor possesses a stable tetrahedral geometry that closely resembles this unstable intermediate. researchgate.netresearchgate.net Because enzymes have the highest affinity for the transition state of the reaction they catalyze, these stable phosphinate mimics can bind to the enzyme's active site with very high affinity, acting as potent competitive inhibitors. researchgate.net The carbon-phosphorus (C-P) bond within the phosphinate moiety is also exceptionally stable and resistant to hydrolysis, meaning the inhibitor effectively inactivates the enzyme without being cleaved. nih.gov
Phosphinic acid derivatives are particularly effective inhibitors of zinc metalloproteinases, a class of enzymes that utilize a zinc ion in their active site for catalysis. nih.govresearchgate.net The phosphinate group acts as an excellent chelator for the catalytic zinc ion(s). This, combined with its role as a transition-state analogue, makes phosphinate pseudopeptides ideal candidates for potent and specific inhibitors of these enzymes. nih.gov
Leucine aminopeptidase (B13392206) (LAP), a bi-zinc exopeptidase, has been a significant target for phosphinate-based inhibitors. nih.govtandfonline.com Researchers have designed and synthesized various phosphinic pseudopeptides that show strong inhibitory activity against LAP. For instance, phosphinic dipeptide analogues have been reported with inhibition constants (Kᵢ) in the micromolar to nanomolar range. tandfonline.comacs.org The potency of these inhibitors is highly dependent on the side chains that occupy the enzyme's binding pockets (S₁ and S₁'), demonstrating the importance of structure-based design. nih.govacs.org
| Inhibitor | Inhibition Constant (Kᵢ) | Reference |
|---|---|---|
| Methionine-Norleucine Phosphinic Dipeptide Analogue | 3.64 µM | tandfonline.comtandfonline.com |
| hPheP[CH₂]Phe | 66 nM | acs.org |
| hPheP[CH₂]Tyr | 67 nM | acs.org |
Data represents inhibitory constants for mixtures of diastereomers.
Aspartic acid proteinases are another major class of enzymes potently inhibited by phosphinic acid derivatives. researchgate.netacs.org These enzymes, which include therapeutically relevant targets like HIV-1 protease and β-secretase, utilize a pair of aspartic acid residues for catalysis. acs.orgpatsnap.com The generally accepted mechanism involves one aspartate residue acting as a general base to activate a water molecule, which then attacks the substrate's peptide bond. patsnap.com
Phosphinic peptide analogues serve as non-hydrolyzable mimics of the resulting tetrahedral intermediate. patsnap.com The negatively charged phosphinate group interacts strongly with the two catalytic aspartate residues in the active site. acs.org Density functional theory calculations have shown that potent phosphinate inhibitors form strong hydrogen bonds with the catalytic aspartate dyad, contributing significantly to their high binding affinity. acs.org These compounds often exhibit slow-binding kinetics, indicating a conformational change in the enzyme-inhibitor complex after the initial binding event, leading to a very stable final complex. acs.org
The rational design of potent and selective phosphinate-based enzyme inhibitors relies on several key principles:
Transition-State Analogy : The central design feature is the tetrahedral phosphinate core, which acts as a stable isostere of the transient tetrahedral intermediate of peptide hydrolysis. researchgate.netresearchgate.net
Isosteric Replacement : The phosphinate linkage, -P(O)(OH)-CH₂-, is used to replace the scissile peptide bond, -C(O)-NH-, of a natural substrate, creating a non-cleavable analogue. nih.gov
Structure-Based Design : Utilizing the three-dimensional crystal structure of the target enzyme allows for the optimization of inhibitor side chains (residues P₁, P₁', P₂, etc.). acs.org These side chains are tailored to fit into the corresponding substrate-binding pockets (S₁, S₁', S₂, etc.) of the enzyme, thereby maximizing binding affinity and enhancing selectivity over other proteases. acs.orgresearchgate.net
Chelation in Metalloproteinases : For metalloproteinases, the phosphinate group is positioned to form strong coordinating bonds with the active-site metal ion (e.g., Zn²⁺), which is crucial for potent inhibition. nih.gov
These principles have enabled the development of phosphinate inhibitors with picomolar to nanomolar potencies for a wide range of enzymes. nih.gov
Exploration of Other Biological Activities from a Mechanistic Perspective (e.g., antioxidant, antibacterial)
While the primary focus of research on phosphinic acids has been enzyme inhibition, the broader class of organophosphorus compounds exhibits other biological activities.
Antioxidant Activity : The parent compound, phosphinic acid (H₃PO₂), is recognized for its role as an antioxidant and is used as a reducing agent and color stabilizer in chemical manufacturing. atamanchemicals.com Its antioxidant properties are attributed to its ability to act as an oxygen scavenger. atamanchemicals.com However, specific studies detailing a similar mechanistic antioxidant activity for di-tert-butylphosphinic acid are not prominent in the literature. In contrast, the structurally distinct compound 2,4-di-tert-butylphenol (B135424) is well-documented as having antioxidant and anti-inflammatory properties. researchgate.net
Antibacterial Activity : Phosphonic and phosphinic acid derivatives have been successfully developed as antibacterial agents. researchgate.netnih.gov Their mechanism of action often involves the inhibition of essential bacterial enzymes that have no counterpart in mammals, leading to selective toxicity. asm.org A prime example is the phosphonate (B1237965) antibiotic fosfomycin, which irreversibly inhibits the enzyme MurA, blocking the first committed step in the biosynthesis of the bacterial cell wall peptidoglycan. nih.govrsc.org Other phosphonopeptides are designed to be transported into the bacterial cell via peptide permeases, where they are cleaved to release a toxic phosphonic acid analogue that interferes with cell wall synthesis. asm.org The herbicide glyphosate, a phosphonate, acts by inhibiting the enzyme EPSP synthase in the shikimate pathway, which is essential for the synthesis of aromatic amino acids in bacteria and plants but is absent in animals. wikipedia.org These examples illustrate a common mechanistic theme: phosph(in)ate compounds act as highly specific inhibitors of crucial metabolic pathways in bacteria.
Table of Mentioned Compounds
| Compound Name | Synonym(s) |
|---|---|
| Phosphinic acid, bis(1,1-dimethylethyl)- | Di-tert-butylphosphinic acid |
| Leucine | Leu |
| Phenylalanine | Phe |
| Tyrosine | Tyr |
| homophenylalanine | hPhe |
| Glycine | Gly |
| Fosfomycin | - |
| Glyphosate | N-(phosphonomethyl)glycine |
| 2,4-di-tert-butylphenol | 2,4-DTBP |
Identification of Molecular Targets and Pathways
While direct studies on the specific molecular targets of phosphinic acid, bis(1,1-dimethylethyl)- are not extensively documented in publicly available research, the broader class of organophosphorus compounds, to which it belongs, is known to interact with a range of biological molecules and pathways. The reactivity of the phosphinyl group allows these compounds to serve as mimics of phosphates or as transition state analogs for enzymatic reactions involving tetrahedral intermediates. nih.gov
The primary molecular targets for many organophosphorus compounds are enzymes, particularly hydrolases. researchgate.netresearchgate.net A key mechanism of action is the irreversible inhibition of serine hydrolases, such as acetylcholinesterase (AChE), by phosphorylation of the active site serine residue. oup.com This leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors. researchgate.net While this is a well-established mechanism for organophosphate pesticides and nerve agents, other, non-cholinesterase targets have also been identified for various organophosphorus compounds. researchgate.netresearchgate.net
Potential molecular targets for organophosphorus compounds, which could be relevant for bis(1,1-dimethylethyl)phosphinic acid and its derivatives, are summarized in the table below. It is important to note that the specific affinity and reactivity towards these targets would be highly dependent on the steric and electronic properties of the bis(1,1-dimethylethyl) substituents.
Table 1: Potential Molecular Targets of Organophosphorus Compounds
| Target Class | Specific Examples | Potential Interaction Pathway |
| Hydrolases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Neuropathy Target Esterase (NTE), Acylpeptide Hydrolase (APH), Fatty Acid Amide Hydrolase (FAAH) researchgate.netresearchgate.net | Covalent modification of active site serine residues, leading to enzyme inhibition. oup.com |
| Proteases | Matrix Metalloproteinases (MMPs), HIV-1 Protease researchgate.netacs.orgbohrium.com | Acting as transition-state analog inhibitors. nih.gov |
| Kinases | Not broadly established, but potential for ATP-competitive inhibition exists. | Competitive binding at the ATP-binding site. |
| Receptors | Muscarinic Acetylcholine Receptors (mAChR) researchgate.netresearchgate.net | Allosteric modulation or direct binding, secondary to AChE inhibition. researchgate.netresearchgate.net |
Research into phosphinic acid derivatives has shown their potential as inhibitors of various enzymes due to their ability to mimic the transition state of peptide bond hydrolysis. nih.gov This has led to the design of phosphinic pseudopeptides as potent inhibitors of enzymes like HIV-1 protease. researchgate.netbohrium.com The bulky tert-butyl groups of bis(1,1-dimethylethyl)phosphinic acid would likely influence its binding specificity and inhibitory activity, potentially favoring enzymes with large hydrophobic pockets in their active sites.
Prodrug and Drug Delivery System Concepts (focus on chemical modification strategies)
The inherent polarity of the phosphinic acid moiety can limit the oral bioavailability and cell membrane permeability of phosphinic acid-containing drug candidates. frontiersin.orgnih.gov To overcome these limitations, various prodrug strategies have been developed to mask the polar phosphinic acid group, thereby enhancing its lipophilicity and facilitating its transport across biological membranes. frontiersin.orgnih.gov Once inside the target cell or tissue, these prodrugs are designed to undergo enzymatic or chemical cleavage to release the active phosphinic acid. nih.gov
Chemical Strategies for Enhancing Bioavailability and Targeting
A number of chemical modification strategies can be envisioned for converting phosphinic acid, bis(1,1-dimethylethyl)- into a prodrug. These strategies primarily involve esterification of the phosphinic acid group with various promoieties. The choice of promoiety can influence the prodrug's stability, solubility, and the rate at which the active drug is released.
One common approach is the formation of acyloxyalkyl esters . nih.gov These esters are designed to be hydrolyzed by cellular esterases to release the parent phosphinic acid. The pivaloyloxymethyl (POM) group is a well-known example of an acyloxyalkyl promoiety. nih.gov
Another strategy involves the use of amino acid promoieties . frontiersin.org Esterification of the phosphinic acid with an amino acid can lead to prodrugs that are recognized by amino acid transporters, potentially facilitating active transport into cells. frontiersin.org
Glycosyl esters represent another class of phosphinate prodrugs. researchgate.netacs.org Attaching a carbohydrate moiety can improve the water solubility of the compound and may also be used for targeted delivery to specific tissues or cells that express particular carbohydrate-binding receptors. acs.org
The "ProTide" technology, which involves the formation of an aryloxy phosphonamidate, has been highly successful for nucleotide prodrugs and could potentially be adapted for phosphinic acids. nih.gov This approach generates a stereocenter at the phosphorus atom, which can influence the biological activity of the resulting diastereomers. nih.gov
Table 2: Potential Prodrug Strategies for Phosphinic acid, bis(1,1-dimethylethyl)-
| Prodrug Strategy | Promoieties | Activation Mechanism | Potential Advantages |
| Acyloxyalkyl Esters | Pivaloyloxymethyl (POM), other acyloxyalkyl groups nih.gov | Esterase-mediated hydrolysis nih.gov | Increased lipophilicity, enhanced cell permeability. nih.gov |
| Amino Acid Esters | Single amino acids (e.g., L-alanine methyl ester), dipeptides, tripeptides frontiersin.org | Peptidase or esterase-mediated hydrolysis | Potential for active transport via amino acid transporters, improved solubility. frontiersin.org |
| Glycosyl Esters | Monosaccharides (e.g., glucose, galactose) researchgate.netacs.org | Glycosidase-mediated hydrolysis | Improved aqueous solubility, potential for targeted delivery. acs.org |
| Aryloxy Phosphonamidates (ProTide-like) | Aryl group and an amino acid ester nih.gov | Intracellular enzymatic cascade nih.gov | High intracellular concentrations of the active metabolite, circumvention of initial phosphorylation steps for nucleotide analogs. nih.gov |
These chemical modification strategies offer a versatile toolkit for modulating the pharmacokinetic properties of phosphinic acid, bis(1,1-dimethylethyl)-. The optimal prodrug design would depend on the specific molecular target and the desired therapeutic application, requiring a careful balance of lipophilicity, stability, and efficient release of the active compound.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and inherent reactivity of Phosphinic acid, bis(1,1-dimethylethyl)-. These calculations provide insights into molecular geometry, orbital energies, and charge distribution, which are fundamental to predicting chemical behavior.
Molecular Geometry and Electronic Properties: DFT calculations, often using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-31G* or larger), can accurately predict the tetrahedral geometry around the phosphorus atom. researchgate.netmdpi.com Key structural parameters such as P=O and P-O bond lengths, as well as C-P-C and O-P-O bond angles, can be determined and are influenced by the bulky tert-butyl groups. These bulky substituents are known to affect the C–P–C angle, which in turn can influence the stability of different tautomeric forms.
The electronic properties are characterized by the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For Phosphinic acid, bis(1,1-dimethylethyl)-, the HOMO is typically localized on the oxygen atoms of the phosphinyl group, indicating their nucleophilic character. The LUMO, conversely, is often associated with the P-O antibonding orbitals, suggesting sites susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and reactivity. researchgate.net
Reactivity Descriptors: Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. biointerfaceresearch.com For Phosphinic acid, bis(1,1-dimethylethyl)-, these descriptors can predict its behavior in chemical reactions.
| Descriptor | Significance | Predicted Characteristics for Phosphinic acid, bis(1,1-dimethylethyl)- |
| Ionization Potential (I) | Energy required to remove an electron. | Relatively high due to the electron-donating nature of the alkyl groups. |
| Electron Affinity (A) | Energy released upon gaining an electron. | Low, indicating a reluctance to accept electrons. |
| Electronegativity (χ) | The power to attract electrons. | Moderate, influenced by the electronegative oxygen atoms. |
| Chemical Hardness (η) | Resistance to change in electron distribution. | Expected to be high, consistent with a large HOMO-LUMO gap and greater stability. |
| Electrophilicity Index (ω) | A measure of the ability to accept electrons. | Relatively low, suggesting it is not a strong electrophile. |
This table presents predicted characteristics based on general principles of computational chemistry applied to organophosphorus compounds.
Tautomerism: Phosphinic acids can exist in a tautomeric equilibrium between the more stable pentavalent form (>P(O)H) and a trivalent P(III) form (>P-OH). mdpi.com Computational studies on related phosphinic acids have shown that the energy barrier for uncatalyzed intramolecular tautomerization is significantly high. mdpi.com For Phosphinic acid, bis(1,1-dimethylethyl)-, the equilibrium is expected to lie heavily towards the pentavalent form due to the electronic and steric effects of the tert-butyl groups.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics (MD) simulations offer a means to study the dynamic behavior of Phosphinic acid, bis(1,1-dimethylethyl)- in various environments, such as in solution or in the solid state. These simulations can reveal information about intermolecular interactions, solvation effects, and conformational dynamics.
In the solid state, di-tert-butylphosphinic acid is known to form dimeric structures through strong, asymmetric hydrogen bonds, creating an eight-membered centrosymmetric ring. researchgate.netresearchgate.net MD simulations can be employed to study the stability and vibrational dynamics of these hydrogen-bonded dimers. Such simulations can also explore phase transitions and the role of quantum tunneling in these systems. acs.org
In solution, MD simulations can elucidate the self-association behavior of di-tert-butylphosphinic acid. Studies on similar phosphinic acids have shown they can form cyclic dimers in nonpolar solvents. researchgate.net The bulky tert-butyl groups in Phosphinic acid, bis(1,1-dimethylethyl)- are expected to play a significant role in the thermodynamics and kinetics of dimer formation and dissociation.
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. mdpi.com For derivatives of Phosphinic acid, bis(1,1-dimethylethyl)-, QSAR models could be developed to predict their efficacy as, for example, extractants for metal ions or as enzyme inhibitors. nih.govcsu.edu.cn
A typical QSAR study would involve:
Generating a dataset of Phosphinic acid, bis(1,1-dimethylethyl)- derivatives with known activities.
Calculating molecular descriptors for each derivative. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters.
Developing a mathematical model that relates the descriptors to the observed activity using statistical methods like multiple linear regression or machine learning algorithms. nih.gov
For instance, in the context of metal ion extraction, a QSAR model could reveal that increasing the steric bulk at a certain position on the alkyl chain enhances selectivity for a particular metal ion. researchgate.net
| Descriptor Type | Example Descriptors | Potential Influence on Activity |
| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies | Affects ligand-metal bond strength and reaction kinetics. |
| Steric | Molecular volume, Surface area, Sterimol parameters | Influences selectivity and accessibility of the active site. |
| Hydrophobic | LogP | Determines solubility in organic phases for extraction applications. |
| Topological | Connectivity indices | Encodes information about the branching and shape of the molecule. |
This table illustrates the types of descriptors that would be relevant in a QSAR study of Phosphinic acid, bis(1,1-dimethylethyl)- derivatives.
Mechanistic Investigations of Chemical Reactions using Theoretical Methods
Theoretical methods are invaluable for elucidating the detailed mechanisms of chemical reactions involving Phosphinic acid, bis(1,1-dimethylethyl)-. By mapping the potential energy surface, key transition states and intermediates can be identified, and activation energies can be calculated.
For example, the mechanism of esterification or amidation of phosphinic acids can be investigated computationally. Theoretical calculations have been used to study the role of activating agents, such as T3P®, in promoting these reactions for cyclic phosphinic acids. researchgate.net A similar approach could be applied to understand the reactivity of Phosphinic acid, bis(1,1-dimethylethyl)-, where the steric hindrance of the tert-butyl groups would be expected to significantly influence the reaction pathway and energetics.
Another area of interest is the hydrolysis of phosphinate esters. The alkaline hydrolysis of sterically hindered phosphinate esters has been studied, revealing potential reaction pathways involving nucleophilic attack at either the phosphorus or the carbon atom. acs.org Theoretical calculations could provide a detailed energy profile for these competing mechanisms for derivatives of Phosphinic acid, bis(1,1-dimethylethyl)-.
Predictive Modeling for Novel Phosphinic Acid, bis(1,1-dimethylethyl)- Derivatives
Building upon the foundations of quantum chemical calculations and QSAR, predictive modeling aims to design novel derivatives of Phosphinic acid, bis(1,1-dimethylethyl)- with enhanced or specific properties. This in silico design process can significantly accelerate the discovery of new functional molecules by prioritizing synthetic targets. stmarytx.edu
Machine learning models, trained on existing data from experimental studies and computational chemistry, can be used to predict the properties of virtual compounds. researchgate.net For example, a model could be developed to predict the extraction efficiency and selectivity of novel dialkylphosphinic acids for rare earth elements. researchgate.net The input for such a model would be the molecular structure of a proposed derivative, and the output would be a prediction of its performance.
The design of new ligands for applications such as catalysis or materials science is another area where predictive modeling can be applied. acs.org By computationally screening a virtual library of Phosphinic acid, bis(1,1-dimethylethyl)- derivatives, candidates with optimal electronic and steric properties for a specific application can be identified. This approach has the potential to guide the synthesis of new materials with tailored properties. researchgate.net
Future Directions and Emerging Research Areas
Development of Novel Synthetic Methodologies for Enhanced Selectivity and Efficiency
Future research into the synthesis of Phosphinic acid, bis(1,1-dimethylethyl)-, and its derivatives will prioritize the development of more efficient, selective, and sustainable methodologies. A key area of focus will be the refinement of catalytic C-P bond-forming reactions, aiming to improve yields and reduce the generation of byproducts. High-throughput screening of catalyst and ligand libraries is anticipated to accelerate the discovery of optimal reaction conditions. nih.gov
Furthermore, innovative approaches are expected to emerge that offer greater control over the stereochemistry at the phosphorus center, a critical aspect for applications in asymmetric catalysis. The development of synthetic routes that minimize waste and utilize greener solvents and reagents will also be a significant research thrust, aligning with the growing emphasis on sustainable chemistry.
Design of Next-Generation Catalysts and Ligands
The unique steric bulk of the bis(1,1-dimethylethyl)phosphinyl group makes its parent acid a compelling building block for the design of novel catalysts and ligands. Future research will likely focus on incorporating this bulky moiety into more complex molecular architectures to create highly selective catalysts for a variety of organic transformations. The steric hindrance provided by the tert-butyl groups can create specific pockets around a metal center, influencing substrate binding and transition state geometries, thereby enhancing reaction selectivity.
Computational modeling and density functional theory (DFT) studies will play a pivotal role in the rational design of these next-generation catalysts. By simulating reaction pathways and predicting catalytic activity, researchers can pre-screen potential catalyst structures, significantly streamlining the experimental discovery process. The synergistic effects of combining the bis(1,1-dimethylethyl)phosphinic acid motif with other functional groups within a single ligand framework will also be an active area of investigation.
Exploration of Advanced Materials Science Applications
The inherent properties of Phosphinic acid, bis(1,1-dimethylethyl)-, including its thermal stability and well-defined structure, make it a promising candidate for the development of advanced materials. A significant emerging area is its use in the formation of self-assembled monolayers (SAMs). rsc.orgnih.gov The phosphinic acid headgroup can act as a robust anchor to various metal oxide surfaces, while the bulky tert-butyl groups influence the packing and surface properties of the monolayer. Future research will explore the use of these SAMs in electronic devices, sensors, and as corrosion inhibitors.
Moreover, derivatives of this phosphinic acid are being investigated as components in the synthesis of novel polymers and coordination polymers. The steric bulk of the bis(1,1-dimethylethyl)phosphinyl group can be leveraged to control the morphology and porosity of these materials, opening up applications in gas storage, separation, and catalysis. Research into hybrid organic-inorganic materials incorporating this compound is also expected to yield materials with unique optical, electronic, and mechanical properties. researchgate.net
Expanding the Scope of Biochemical and Biological Research Tools
The structural and electronic properties of Phosphinic acid, bis(1,1-dimethylethyl)-, and its derivatives are inspiring new avenues of research in biochemistry and biology. While the broader class of phosphinic acids has shown potential in drug discovery, the specific applications of this sterically hindered variant are still being explored. nih.gov Future research may focus on designing enzyme inhibitors where the bulky tert-butyl groups can confer high specificity by targeting large hydrophobic pockets in active sites.
There is also growing interest in developing phosphinic acid-based probes for bioimaging and sensing. The phosphorus atom can be a useful NMR handle, and by attaching fluorescent or other reporter groups to the phosphinic acid scaffold, researchers can create tools to study biological processes in real-time. The development of targeted drug delivery systems, where bis(1,1-dimethylethyl)phosphinic acid derivatives act as targeting moieties or as components of the delivery vehicle, represents another promising frontier. nih.gov
Interdisciplinary Approaches in Phosphinic Acid, bis(1,1-dimethylethyl)- Research
The future of research on Phosphinic acid, bis(1,1-dimethylethyl)- will be characterized by increasingly interdisciplinary approaches. Collaborations between synthetic chemists, computational chemists, materials scientists, and biologists will be crucial to fully exploit the potential of this compound. For instance, the development of new catalysts will benefit from a combined experimental and theoretical approach. Similarly, the design of new biomaterials will require expertise in both polymer chemistry and cell biology.
The integration of high-throughput experimentation and machine learning will also accelerate the pace of discovery. By systematically screening large libraries of derivatives and using algorithms to identify structure-activity relationships, researchers can more efficiently optimize the properties of materials and catalysts based on the bis(1,1-dimethylethyl)phosphinic acid scaffold. This data-driven approach will be instrumental in unlocking new applications and advancing our fundamental understanding of this versatile molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
